molecular formula C4H9LiN2 B152682 Lithium acetylide ethylenediamine complex CAS No. 6867-30-7

Lithium acetylide ethylenediamine complex

Cat. No.: B152682
CAS No.: 6867-30-7
M. Wt: 92.1 g/mol
InChI Key: WMWSRIHFAVOHSW-UHFFFAOYSA-N
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Description

Lithium acetylide ethylenediamine complex is a chemical compound with the formula LiC≡CH · NH2CH2CH2NH2. It is a crystalline solid that is highly reactive and used as a reagent in organic synthesis. This compound is known for its ability to synthesize ethynylated ketones and its role as a ligand in coordination chemistry .

Biochemical Analysis

Biochemical Properties

Lithium acetylide, ethylenediamine complex plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in alkynylation reactions, where it adds an alkyne group to a substrate. In these reactions, lithium acetylide, ethylenediamine complex interacts with enzymes such as lithium binaphtholate, which catalyzes the enantioselective alkynylation of ketones . The nature of these interactions involves the formation of a complex between the lithium acetylide and the enzyme, facilitating the transfer of the alkyne group to the substrate.

Cellular Effects

The effects of lithium acetylide, ethylenediamine complex on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Lithium acetylide, ethylenediamine complex has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes . For example, it can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of lithium acetylide, ethylenediamine complex involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Lithium acetylide, ethylenediamine complex binds to specific enzymes, forming a complex that facilitates the transfer of the alkyne group to the substrate . Additionally, it can inhibit or activate certain enzymes, leading to changes in cellular processes and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of lithium acetylide, ethylenediamine complex change over time. This compound is known for its stability and resistance to degradation, making it suitable for long-term studies . Prolonged exposure to lithium acetylide, ethylenediamine complex can lead to changes in cellular function, including alterations in cell signaling pathways and gene expression. These long-term effects are observed in both in vitro and in vivo studies, highlighting the importance of monitoring the temporal effects of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of lithium acetylide, ethylenediamine complex vary with different dosages in animal models. At low doses, this compound can have beneficial effects on cellular function and metabolism . At high doses, lithium acetylide, ethylenediamine complex can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These threshold effects are critical for determining the safe and effective use of this compound in biochemical applications.

Metabolic Pathways

Lithium acetylide, ethylenediamine complex is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical reactions. This compound participates in alkynylation reactions, where it interacts with enzymes such as lithium binaphtholate . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of lithium acetylide, ethylenediamine complex within cells and tissues are facilitated by specific transporters and binding proteins. This compound is known to interact with transporters that facilitate its uptake and distribution within cells . Additionally, lithium acetylide, ethylenediamine complex can bind to specific proteins, affecting its localization and accumulation within cellular compartments.

Subcellular Localization

Lithium acetylide, ethylenediamine complex exhibits specific subcellular localization, which can influence its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The subcellular localization of lithium acetylide, ethylenediamine complex is crucial for its biochemical activity, as it determines the sites of its interactions with biomolecules and enzymes.

Preparation Methods

The preparation of lithium acetylide, ethylenediamine complex involves the reaction of lithium metal with ethylenediamine in benzene at reflux conditions. The reaction can be represented as follows :

H2NCH2CH2NH2+LiLiHNCH2CH2NH2+0.5H2\text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 + \text{Li} \rightarrow \text{LiHNCH}_2\text{CH}_2\text{NH}_2 + 0.5\text{H}_2 H2​NCH2​CH2​NH2​+Li→LiHNCH2​CH2​NH2​+0.5H2​

This method ensures the formation of the complex in a controlled environment, avoiding exposure to moisture and air, which can lead to hazardous reactions.

Chemical Reactions Analysis

Lithium acetylide ethylenediamine complex undergoes various types of chemical reactions, including:

Common reagents used in these reactions include alkyl halides, epoxides, and transition metal complexes. The major products formed are terminal alkynes, ethynylated ketones, and various transition metal complexes.

Comparison with Similar Compounds

Lithium acetylide ethylenediamine complex can be compared with other similar compounds such as:

    Sodium acetylide: Similar in reactivity but differs in the metal component, leading to variations in reaction conditions and products.

    Potassium acetylide: Another alkali metal acetylide with similar applications but different reactivity profiles.

    Calcium carbide: Used industrially to produce acetylene gas but lacks the complexation ability with ethylenediamine.

The uniqueness of lithium acetylide, ethylenediamine complex lies in its ability to form stable complexes with transition metals and its high reactivity in organic synthesis .

Properties

IUPAC Name

lithium;ethane-1,2-diamine;ethyne
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InChI

InChI=1S/C2H8N2.C2H.Li/c3-1-2-4;1-2;/h1-4H2;1H;/q;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WMWSRIHFAVOHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C#[C-].C(CN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9LiN2
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DSSTOX Substance ID

DTXSID701014675
Record name Lithium acetylide-ethylenediamine (1:1)
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Molecular Weight

92.1 g/mol
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Physical Description

Brown powder with an amine-like odor; [Alfa Aesar MSDS]
Record name Lithium acetylide, ethylene diamine complex
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CAS No.

6867-30-7, 39990-99-3
Record name Lithium acetylide-ethylenediamine complex
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Record name Lithium, (1,2-ethanediamine-kappaN1,kappaN2)ethynyl-
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Record name Lithium acetylide, compd. with 1,2-ethanediamine
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Record name 1,2-Ethanediamine, compd. with lithium acetylide (Li(C2H)) (1:?)
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Record name Lithium, (1,2-ethanediamine-.kappa.N1,.kappa.N2)ethynyl-
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Record name Lithium acetylide-ethylenediamine (1:1)
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Record name Lithium acetylide, ethylenediamine complex
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of lithium acetylide, ethylenediamine complex in organic synthesis?

A: Lithium acetylide, ethylenediamine complex serves as a valuable synthon for introducing acetylene units into molecules. Its stability and ease of handling make it a preferred choice over highly reactive lithium acetylide. [, ] The complex facilitates diverse reactions, including nucleophilic additions and substitutions, enabling the synthesis of complex molecules like natural products and pharmaceuticals. [, , ]

Q2: How does lithium acetylide, ethylenediamine complex react with epoxides?

A: The reaction between lithium acetylide, ethylenediamine complex and epoxides exhibits high regioselectivity, primarily attacking the less hindered carbon of the epoxide ring. [] This nucleophilic ring-opening generates an alkoxide intermediate, which can be further elaborated depending on the reaction conditions. For instance, treatment with NaOH/H2O2 yields γ-hydroxy ketones, while NaOH/I2 leads to tetrasubstituted ethylenes. []

Q3: Can lithium acetylide, ethylenediamine complex be utilized for the stereoselective synthesis of alkenes?

A: Yes, this complex enables the synthesis of both cis and trans alkenes in a highly stereoselective manner through a palladium-catalyzed domino process. [] This reaction involves the coupling of aryl bromides/iodides with the acetylide complex, followed by controlled reduction to afford the desired alkene geometry. []

Q4: How does the use of lithium acetylide, ethylenediamine complex contribute to the synthesis of natural products?

A: The complex plays a crucial role in constructing key structural motifs found in various natural products. For example, it has been employed in the total synthesis of (-)-pironetin, a compound exhibiting plant growth regulatory, immunosuppressive, and antitumoral activities. [] This synthesis involved multiple reactions with the complex, including a crucial coupling with a tosylate, showcasing its versatility in building complex molecular architectures. []

Q5: Are there any examples of lithium acetylide, ethylenediamine complex being used in surface modification?

A: Yes, the complex has been successfully employed in catalyst-free covalent attachment of electrochemically active species onto azide-terminated surfaces. [] This method allows for the introduction of functional groups, such as ferrocenyl groups, onto glassy carbon electrode surfaces with comparable efficiency to copper-catalyzed click chemistry. []

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